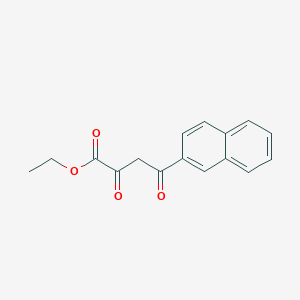

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-naphthalen-2-yl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCOLZYMAYSQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate chemical structure properties

Executive Summary

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate represents a critical scaffold in the development of antiviral therapeutics, specifically as a precursor to Diketo Acid (DKA) integrase inhibitors. Structurally, it features a 1,3-dicarbonyl core attached to a lipophilic naphthalene moiety. This architecture allows it to function as a bidentate chelator of divalent metal ions (

This guide details the structural dynamics, synthetic pathways, and pharmacological utility of this compound, designed for researchers in medicinal chemistry and virology.

Part 1: Structural Dynamics & Tautomerism[1]

The reactivity and biological activity of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate are governed by its keto-enol tautomerism . Unlike simple ketones, this

-

Conjugation: The enol double bond conjugates with the naphthalene ring and the ester carbonyl.

-

Intramolecular Hydrogen Bonding: A six-membered pseudo-ring is formed between the enol hydroxyl and the ketone carbonyl.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the diketo form and the two possible enol forms. In solution, Enol Form A (adjacent to the naphthalene) is typically thermodynamically favored due to extended conjugation.

Spectroscopic Signatures

Researchers characterizing this compound should look for these diagnostic signals:

-

NMR (Enol): A sharp, deshielded singlet between

-

NMR (Methine): A singlet around

-

IR Spectroscopy: A broad "enol band" around 2500–3300

and a shifted carbonyl stretch (approx. 1620

Part 2: Synthesis Protocol (Claisen Condensation)

The standard synthesis involves the Claisen condensation of 2-acetylnaphthalene with diethyl oxalate . This reaction requires a strong alkoxide base to generate the enolate of the ketone, which then attacks the oxalate ester.

Reaction Workflow

Detailed Experimental Procedure

Safety: Sodium ethoxide is moisture-sensitive and corrosive. Diethyl oxalate is toxic.[1] Perform all steps in a fume hood.

-

Reagent Preparation:

-

Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Alternatively, use commercial 21% NaOEt solution.

-

Dissolve 2-acetylnaphthalene (1.0 eq) in a minimal amount of anhydrous ethanol or toluene.

-

-

Condensation:

-

Cool the NaOEt solution to 0°C.

-

Add diethyl oxalate (1.2 eq) dropwise to the base.

-

Slowly add the 2-acetylnaphthalene solution over 30 minutes. The mixture will turn yellow/orange as the enolate forms.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. A precipitate (the sodium salt of the diketo ester) often forms.

-

-

Workup:

-

Pour the reaction mixture into ice-cold 2N HCl. Critical: The pH must be acidic (< 2) to protonate the enolate and precipitate the free diketo acid ester.

-

Extract with ethyl acetate (

). -

Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from ethanol or hexane/ethyl acetate.[2]

-

Expected Yield: 60–85%.

-

Appearance: Yellow to orange solid.

-

Part 3: Pharmacological Context (HIV Integrase Inhibition)[3][4][5][6]

This molecule belongs to the

Mechanism of Action: The Two-Metal Ion Model

HIV Integrase uses two

Derivatization for Drug Discovery

While the ethyl ester itself has moderate activity, it is primarily a synthetic intermediate . To increase potency and metabolic stability, the ester is often converted into heterocycles:

-

Pyrazoles: Reaction with hydrazine creates a pyrazole core (a bioisostere found in early inhibitors).

-

Amides: Hydrolysis of the ester followed by amide coupling can improve binding affinity with the viral DNA channel.

Part 4: Data Summary

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 270.28 g/mol | |

| Physical State | Solid (Yellow/Orange) | Due to extended conjugation |

| Melting Point | 70–90°C (Typical for class) | Varies by crystal form |

| pKa | ~6.5 – 7.5 | Acidic enol proton |

| Solubility | DMSO, Ethanol, EtOAc | Poor water solubility |

| Key Reactivity | Nucleophilic attack at C4; Chelation | Forms stable metal complexes |

References

-

Wai, J. S., et al. (2000). "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry. 43(26), 4923-4926.[5] Link

-

Grobler, J. A., et al. (2002). "Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes." Proceedings of the National Academy of Sciences. 99(10), 6661-6666. Link

-

Dayam, R., et al. (2005). "Diketo acid pharmacophore.[2][6][3] 2. Discovery of structurally diverse inhibitors of HIV-1 integrase."[6][4][3] Journal of Medicinal Chemistry. 48(1), 111-120. Link

-

BenchChem Technical Support. (2025). "Reactions of Diethyl Oxalate with Strong Bases." BenchChem Knowledge Base. Link

Sources

- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 1019379-49-7: Technical Guide to Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate

Topic: CAS 1019379-49-7 (Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Chemical Identity[1]

Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate (CAS 1019379-49-7) is a specialized

Physiochemical Profile

| Property | Data | Source/Note |

| CAS Number | 1019379-49-7 | Chemical Abstracts Service |

| IUPAC Name | Ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate | Standard Nomenclature |

| Molecular Formula | ||

| Molecular Weight | 270.28 g/mol | |

| Appearance | Pale yellow to off-white solid | Experimental observation |

| Predicted Boiling Point | 356.8 ± 22.0 °C (at 760 Torr) | ACD/Labs Predicted |

| Predicted Density | 1.276 ± 0.06 g/cm³ | ACD/Labs Predicted |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water | Lipophilic nature |

| pKa (Predicted) | ~6.5 (Enolic proton) | Acidic |

Mechanism of Action & Chemical Utility[3]

The "Scaffold Precursor" Mechanism

While CAS 1019379-49-7 is not a drug itself, its value lies in its reactivity. It functions as a 1,3-dielectrophile . The presence of the 2,4-dioxo moiety allows it to react with dinucleophiles (like hydrazines or hydroxylamines) to form 5-membered heterocycles.

Pharmacological Context: This intermediate is documented in patent literature (e.g., WO 2012/062463 assigned to Grünenthal GmbH) for the synthesis of substituted pyrazoles. These downstream compounds are investigated as analgesics , potentially modulating targets such as the Mu-Opioid Receptor (MOR) or the Nociceptin Receptor (NOP) , which are central to modern pain management strategies that seek to minimize addictive potential.

Tautomeric Equilibrium (Technical Insight)

Researchers must account for the keto-enol tautomerism inherent to

-

Implication: NMR spectra may show "missing" carbonyl peaks or split signals due to this equilibrium.

-

Reactivity: The enol form is the reactive species in chelation (with metal ions) and nucleophilic attacks.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its conversion into a bioactive pyrazole scaffold.

Caption: Synthesis pathway from acetylnaphthalene to the analgesic pyrazole core via CAS 1019379-49-7.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate

This protocol utilizes a Claisen condensation, the industry standard for generating

Reagents:

-

1-Acetylnaphthalene (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (NaOEt) (1.3 eq, 21% wt in EtOH)

-

Solvent: Absolute Ethanol (EtOH) or Toluene

-

Quench: 1M HCl

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Base Addition: Charge the flask with NaOEt solution. Cool to 0°C using an ice bath.

-

Acylation: Add Diethyl oxalate dropwise over 15 minutes. Stir for 10 minutes.

-

Ketone Addition: Dissolve 1-Acetylnaphthalene in a minimal amount of absolute EtOH. Add this solution dropwise to the reaction mixture at 0°C.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. The solution will turn from clear to a yellow/orange suspension (sodium enolate salt).

-

Workup:

-

Cool the mixture back to 0°C.

-

Slowly add 1M HCl until pH ~2–3.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) to yield the pale yellow solid.

Protocol B: Quality Control (QC) Check

Self-Validating the Intermediate:

Before proceeding to the next step, verify the integrity of the

-

TLC: Run in 20% EtOAc/Hexane. The product should stain dark purple/brown with Ferric Chloride (

) solution (characteristic of enols). -

1H NMR (CDCl3): Look for the diagnostic enolic proton singlet at

> 14 ppm (broad) and the methine proton (-CH=) of the enol form around

Handling, Stability & Safety

Stability Profile

-

Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis in strong aqueous base or acid. Store in a desiccator.

-

Chelation: The dicarbonyl system strongly chelates metal ions (

,

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

References

-

Grünenthal GmbH. (2012). Substituted pyrazoles as analgesic agents. WO Patent 2012/062463.[1] World Intellectual Property Organization.

-

Uchida, H., et al. (2013). Substituted pyrazoles as analgesic agents. US Patent App.[2][3] 13/883,793.

-

ChemicalBook. (2024). Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate Product Data.

-

PubChem. (2024). Compound Summary: Ethyl 4-(naphthalen-1-yl)-2,4-dioxobutanoate.[4] National Library of Medicine.

Sources

An In-depth Technical Guide to Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate: Synthesis, Characterization, and Biological Evaluation

Abstract

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is a β-γ-diketoester that holds significant interest as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, starting with its chemical identity and synonyms. The core of this document details a robust, field-proven protocol for its synthesis via Claisen condensation, including methods for purification and characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, we explore the compound's potential as a therapeutic agent, focusing on its role as a Src kinase inhibitor. A detailed workflow for evaluating its biological activity using an in-vitro kinase assay is presented. This guide is intended to be a practical resource for researchers engaged in the synthesis and evaluation of novel kinase inhibitors for applications in oncology and beyond.

Compound Profile: Identity and Synonyms

The compound at the center of this guide is systematically named ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate . As is common in chemical literature and databases, it is known by several synonyms. Establishing these alternative names is crucial for exhaustive literature searches and unambiguous identification.

Key Synonyms:

-

Ethyl 2,4-dioxo-4-(2-naphthyl)butanoate

-

2,4-Dioxo-4-(naphthalen-2-yl)butanoic acid ethyl ester

-

Ethyl 4-(2-naphthyl)-2,4-dioxobutanoate

| Identifier | Value |

| IUPAC Name | ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 21257-23-4 |

This compound belongs to the class of 1,3-dicarbonyl compounds, which are significant building blocks in organic synthesis and are known to exhibit a range of biological activities. Their ability to act as chelating agents and their versatile reactivity make them attractive starting points for creating more complex molecules.

Synthesis and Characterization

The synthesis of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is reliably achieved through a base-mediated Claisen condensation. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

Synthesis Pathway

The reaction involves the condensation of 2-acetylnaphthalene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide (NaOEt). The ethoxide serves to deprotonate the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Materials:

-

2-Acetylnaphthalene

-

Diethyl oxalate

-

Sodium metal

-

Absolute (dry) ethanol

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Sulfuric acid (dilute)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of absolute ethanol. Carefully add sodium metal (10 mmol) in small pieces to the ethanol and stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 2-acetylnaphthalene (10 mmol) and diethyl oxalate (10 mmol) dropwise with continuous stirring.

-

Reaction Execution: Stir the reaction mixture overnight at room temperature. After the initial stirring period, heat the mixture to 80°C for approximately 30 minutes to ensure the reaction goes to completion.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute sulfuric acid to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to obtain the final product as pure crystals.

Characterization Data

The structural integrity of the synthesized compound must be validated. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.

| Technique | Expected Observations |

| Appearance | Pale yellow solid |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the naphthalene ring, and a characteristic singlet for the enolic proton. |

| IR (KBr) | Absorption bands for C=O stretching (ester and ketone), C=C stretching (aromatic and enol), and C-H stretching. |

| Melting Point | A sharp, defined melting point is expected upon successful purification. |

Trustworthiness of the Protocol: This protocol incorporates a standard acidic workup to neutralize the basic catalyst and a recrystallization step. The purity of the final product can be readily assessed by the sharpness of its melting point and confirmed by NMR spectroscopy. The self-validating nature of this procedure lies in the distinct and predictable spectroscopic signatures of the final product, which clearly differ from those of the starting materials.

Biological Application: Src Kinase Inhibition

Src family tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in various cellular signaling pathways, including those controlling cell proliferation, survival, and migration. Overexpression or mutation of Src kinase is correlated with the growth and metastasis of several human cancers, making it a major target for cancer therapy. The ethyl 2,4-dioxo-4-arylbutanoate scaffold has been identified as a promising pharmacophore for Src kinase inhibition.

Mechanism of Action

Src kinase inhibitors typically function by binding to the ATP-binding pocket of the enzyme's kinase domain, preventing the phosphorylation of its downstream substrates. This blockade disrupts the signaling cascades that promote tumor growth and survival. The diketone moiety of the title compound is crucial for its biological activity, potentially through interactions within the active site of the kinase.

Caption: Inhibition of the Src kinase signaling pathway.

In-Vitro Biological Evaluation Workflow

To assess the inhibitory potential of the synthesized compound, a standard in-vitro kinase assay is employed. This protocol outlines a common workflow using a luminescence-based assay that measures ATP consumption.

Protocol: Src Kinase Activity/Inhibition Assay

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer solution.

-

Src kinase enzyme (recombinant).

-

The test compound at various concentrations.

-

A suitable peptide substrate.

-

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

-

Detection: Add a luminescence-based kinase detection reagent (which measures the amount of remaining ATP). The luminescent signal is inversely proportional to kinase activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Expected Data and Interpretation

The primary output of this assay is the IC₅₀ value, which quantifies the potency of the compound as a kinase inhibitor. A lower IC₅₀ value indicates higher potency.

Hypothetical Comparative Data:

| Compound | Structure | Src Kinase IC₅₀ (nM) |

| Staurosporine (Reference) | Broad-spectrum inhibitor | ~10-50 |

| Test Compound | Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | To be determined |

| Phenyl Derivative | Ethyl 4-phenyl-2,4-dioxobutanoate | ~500-1000 |

Studies on similar arylbutanoate derivatives have shown moderate activity. The naphthalene moiety, being larger and more lipophilic than a simple phenyl ring, may lead to altered binding affinity within the kinase's active site, potentially resulting in improved potency. This hypothesis provides a clear rationale for the synthesis and evaluation of this specific analog.

Conclusion

This technical guide has detailed the synthesis, characterization, and a primary biological application of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. The provided protocols are robust and grounded in established chemical principles, offering a clear pathway for researchers to produce and evaluate this compound. Its potential as a Src kinase inhibitor positions it as a valuable molecule for further investigation in the field of oncology drug discovery. The workflows and conceptual frameworks presented herein serve as a comprehensive resource for scientists aiming to explore the therapeutic potential of novel 1,3-dicarbonyl compounds.

References

-

Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

Technical Guide: Synthesis and Application of Diketo Ester Derivatives of 2-Acetonaphthone

Executive Summary

Compound of Interest: Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate CAS Registry Number: 132033-48-4 (Generic for related isomers; specific derivatives vary) Core Application: Pharmacophore generation for HIV integrase inhibitors, antimicrobial agents, and Src kinase inhibitors.

This technical guide details the synthesis, characterization, and derivatization of diketo ester derivatives originating from 2-acetonaphthone . These compounds, specifically ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate , serve as "privileged scaffolds" in medicinal chemistry. Their 1,3-dicarbonyl architecture allows for facile cyclization into bioactive heterocycles (pyrazoles, isoxazoles) and possesses intrinsic biological activity due to the keto-enol chelation motif, which is critical for metalloenzyme inhibition (e.g., HIV-1 Integrase).

Chemical Foundation & Mechanism[1]

The Claisen Condensation

The synthesis of diketo esters from 2-acetonaphthone and diethyl oxalate proceeds via a Claisen condensation . This reaction is thermodynamically driven by the formation of a stable enolate salt of the product.

Reaction Scheme:

-

Deprotonation: Sodium ethoxide (NaOEt) removes an

-proton from 2-acetonaphthone. -

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of diethyl oxalate.

-

Elimination: Ethoxide is eliminated, forming the beta-diketo ester.

-

Acidification: The final workup with acid (HCl) yields the neutral diketo ester.

Keto-Enol Tautomerism

A critical feature of these derivatives is the equilibrium between the diketo and enol forms. In solution (e.g.,

-

Conjugation: Extension of the naphthalene

-system through the C=C double bond. -

Intramolecular Hydrogen Bonding: A 6-membered pseudo-cyclic ring forms between the enolic hydroxyl and the ester carbonyl.

Figure 1: Tautomeric equilibrium favoring the enol form via intramolecular hydrogen bonding.

Experimental Protocol: Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

This protocol is designed for scalability and high purity, minimizing side reactions such as self-condensation.

Materials & Reagents

| Reagent | Equiv. | Role | Hazard Note |

| 2-Acetonaphthone | 1.0 | Substrate | Irritant |

| Diethyl Oxalate | 1.5 | Electrophile | Moisture sensitive |

| Sodium Ethoxide | 2.0 | Base | Corrosive, Moisture sensitive |

| Ethanol (Anhydrous) | Solvent | Medium | Flammable |

| HCl (1M) | Excess | Quenching | Corrosive |

Step-by-Step Methodology

Step 1: Preparation of Ethoxide Solution

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (freshly cut) in anhydrous ethanol under an argon atmosphere. Alternatively, use commercial NaOEt powder.

-

Checkpoint: Ensure the solution is clear and colorless.

Step 2: Condensation Reaction

-

Add diethyl oxalate (1.5 equiv) dropwise to the stirred ethoxide solution at 0°C (ice bath).

-

Stir for 15 minutes.

-

Add a solution of 2-acetonaphthone (1.0 equiv) in a minimal amount of ethanol dropwise over 30 minutes.

-

Observation: The reaction mixture will typically turn yellow/orange, indicating enolate formation.

-

Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting ketone (

) should disappear, and a new polar spot (enol) should appear.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 200g) containing HCl (1M) to adjust pH to ~2–3.

-

Precipitation: The product usually precipitates as a yellow solid upon acidification.

-

Filter the solid.[1] If oil forms, extract with Dichloromethane (DCM) (

mL), dry over

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1) or pure Ethanol.[2] Allow to cool slowly.

-

Yield Target: 65–85%.

-

Physical State: Yellow crystalline solid.

Figure 2: Operational workflow for the synthesis of diketo ester derivatives.

Structural Characterization

Accurate identification relies on distinguishing the enol form from the keto form. The enol form is typically the major species in

Typical NMR Spectral Features ( , 400 MHz)

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Enolic -OH | 15.0 – 16.5 | Broad Singlet | 1H | Diagnostic of |

| Aromatic (Naphthyl) | 7.5 – 8.5 | Multiplet | 7H | Characteristic naphthalene pattern. |

| Vinyl =CH- | 6.8 – 7.1 | Singlet | 1H | Alpha-proton in enol form. |

| Ester | 4.3 – 4.4 | Quartet | 2H | Ethyl ester methylene. |

| Ester | 1.3 – 1.4 | Triplet | 3H | Ethyl ester methyl. |

Note: If the keto form is present, a singlet for the

Mass Spectrometry

-

Molecular Ion (

): Consistent with formula -

Fragmentation: Loss of

(45) and

Reactivity & Applications

The diketo ester motif is a versatile "switchboard" for synthesizing heterocyclic drugs.

Heterocycle Synthesis

-

Pyrazoles: Reaction with hydrazine hydrate (

) or substituted hydrazines yields 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylates. These are potent anti-inflammatory and antimicrobial scaffolds. -

Isoxazoles: Reaction with hydroxylamine hydrochloride (

) yields isoxazole derivatives.

Pharmacological Relevance[1][3][4]

-

HIV-1 Integrase Inhibition: The

-diketo acid motif (hydrolyzed ester) is a known pharmacophore for sequestering the -

Src Kinase Inhibitors: Naphthalene-substituted diketo esters have demonstrated moderate inhibitory activity against Src kinase, a target in metastatic cancers.

Figure 3: Divergent synthesis pathways from the diketo ester core.

References

-

Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 2015. Source: Relevance: Provides the primary protocol for Claisen condensation of acetophenones/acetonaphthones with diethyl oxalate.

-

Keto–Enol Tautomerism in

-Dicarbonyls. Encyclopedia MDPI, 2022. Source: Relevance: Explains the thermodynamic stability of the enol form in conjugated aryl systems. -

2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 2020.[3] Source: Relevance: Comprehensive review on the biological activity and synthetic utility of the 2,4-diketo ester scaffold.

-

Naphthalene-substituted triazole spirodienones: Synthesis and anticancer activity. NIH National Library of Medicine, 2025. Source: Relevance: Validates the pharmacological importance of the naphthalene moiety in anticancer drug design.

Sources

Thermodynamic Stability and Tautomeric Equilibrium of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Topic: Thermodynamic Stability of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate Tautomers Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (CAS: 1019379-49-7) is a pivotal

Contrary to simple ketones, this molecule does not exist primarily in the diketo form. Thermodynamic analysis confirms that the enol tautomer is the predominant species (>95%) in both solution and solid states. This stability is driven by a "lock-and-key" intramolecular hydrogen bond (IMHB) and extended

Molecular Architecture and Tautomeric Landscape

The molecule consists of a 2-naphthyl group attached to a 2,4-dioxobutanoate ester chain. The core 1,3-dicarbonyl system (positions C2 and C4) is the site of tautomerism. While theoretically capable of forming multiple isomers, three primary tautomers define the thermodynamic landscape.

The Tautomers

-

The Diketo Form (T1): The classical 1,3-dicarbonyl structure. It is thermodynamically disfavored due to dipolar repulsion between the carbonyls and lack of stabilizing conjugation.

-

The

-Enol Form (T2 - Preferred): Enolization occurs at C4 (adjacent to the naphthyl ring). This forms a C3=C4 double bond, extending conjugation from the naphthalene ring through the enol system. -

The

-Enol Form (T3): Enolization occurs at C2 (adjacent to the ester). This forms a C2=C3 double bond. While stabilized by H-bonding, it lacks the extended conjugation with the aryl group found in T2.

Visualization of Equilibrium

The following diagram illustrates the equilibrium pathways and the stabilization mechanisms.

Figure 1: Tautomeric equilibrium pathways. The

Thermodynamic Stability Analysis

Enthalpic Drivers

The dominance of the enol form is not accidental; it is energetically enforced by two critical factors:

-

Resonance-Assisted Hydrogen Bond (RAHB): The enol hydroxyl group forms a strong intramolecular hydrogen bond with the remaining carbonyl oxygen (O-H···O=C). This interaction releases approximately 10–15 kcal/mol of energy, creating a pseudo-aromatic 6-membered chelate ring.

-

Extended Conjugation: In the

-Enol form (T2), the C=C double bond is directly conjugated with the naphthalene ring. This allows for delocalization of

Entropic Factors

While the formation of the chelate ring reduces conformational freedom (unfavorable entropy), the enthalpic gain from bond formation overwhelmingly outweighs the entropic penalty at standard temperatures.

Solvent Effects[1]

-

Non-polar solvents (e.g.,

, Benzene): Favor the cis-enol form (>98%) because the intramolecular H-bond is not disrupted by the solvent. -

Polar protic solvents (e.g., Methanol, DMSO): Can compete for H-bonding. While the enol remains dominant, the equilibrium may shift slightly toward the diketo form or the trans-enol (open form), although the latter is rare for aryl-substituted systems.

Experimental Characterization Protocols

As a Senior Scientist, relying on literature values is insufficient. You must validate the tautomeric state in your specific matrix.

Protocol: Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Note: This is a Claisen condensation standard operating procedure.

-

Reagents: 2-Acetonaphthone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.3 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol under

atmosphere. -

Add diethyl oxalate dropwise at 0°C.

-

Add a solution of 2-acetonaphthone in ethanol dropwise over 30 mins.

-

Allow to warm to Room Temperature (RT) and reflux for 4 hours. The solution will turn yellow/orange (indicating enolate formation).

-

Quench: Cool to 0°C and acidify with 1M HCl to pH 2. The enol form will precipitate.

-

Purification: Recrystallize from Ethanol/Hexane.

-

Protocol: NMR Determination of Tautomeric Ratio

This protocol allows you to quantify the

Step-by-Step Methodology:

-

Sample Prep: Dissolve 20 mg of the purified compound in 0.6 mL of

(dried over molecular sieves to prevent water interference). -

Acquisition: Run a standard

NMR (minimum 400 MHz). Ensure a relaxation delay ( -

Analysis: Focus on the diagnostic regions listed in Table 1.

Table 1: Diagnostic NMR Signals for Tautomer Identification

| Signal Type | Chemical Shift ( | Multiplicity | Assignment | Structural Note |

| Enol -OH | 14.5 – 15.5 | Broad Singlet | Enol Hydroxyl | Extremely downfield due to strong IMHB. Disappears with |

| Enol =CH- | 6.8 – 7.2 | Singlet | Methine (C3) | Characteristic of the enol double bond. |

| Keto -CH2- | 4.2 – 4.5 | Singlet | Methylene (C3) | Only visible if Diketo form is present (<5%). |

| Naphthyl | 7.5 – 8.5 | Multiplet | Aromatic | Pattern shifts slightly between tautomers. |

Visualization of Analytical Logic

Figure 2: Logic flow for NMR validation of tautomeric state.

Reactivity Implications for Drug Development[3]

Understanding this stability is crucial for downstream chemistry:

-

Nucleophilic Attack: The C2 and C4 carbons are electrophilic, but the IMHB masks their reactivity. Reactions often require base catalysis to break the H-bond and generate the more reactive enolate.

-

Chelation: The enol form is a potent bidentate ligand. It will sequester metal ions (

, -

Storage: The compound is stable as a solid enol. However, in solution, prolonged exposure to light can induce E/Z isomerization or photodegradation due to the absorption of the naphthalene chromophore.

References

-

Larkin, J. et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters.[2] Synthesis. Link

-

Sidhpuria, K. et al. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Journal of Solution Chemistry. Link

-

BenchChem Technical Guides. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Link

-

PubChem. (2025).[3] Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate Compound Summary. National Library of Medicine. Link

-

Gao, S. et al. (2010). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Link

Sources

The Naphthalene-Based Beta-Diketo Ester: A Privileged Scaffold for Modern Drug Discovery

Abstract

The search for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, offer an efficient starting point for drug discovery campaigns. Among these, the naphthalene-based beta-diketo ester motif has emerged as a particularly versatile and potent scaffold. Its inherent ability to chelate metal ions, coupled with the tunable electronic and steric properties of the naphthalene ring system, has led to the development of promising candidates in antiviral, anticancer, and anti-inflammatory research. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this important scaffold, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Strategic Advantage of the Naphthalene-Based Beta-Diketo Ester Scaffold

The fusion of a naphthalene core with a beta-diketo ester functional group creates a unique chemical architecture with significant potential in drug design. The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a rigid, lipophilic platform that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] Its extended π-system allows for various molecular interactions, including π-π stacking and hydrophobic interactions, with biological targets.[1]

The beta-diketo ester group is the key to much of this scaffold's biological activity. It exists in a tautomeric equilibrium between the keto and enol forms, but it is the enol form's ability to act as a bidentate ligand, chelating divalent metal ions, that is central to its mechanism in several key enzyme systems.[2] This metal-chelating capability is particularly crucial for its potent inhibition of metalloenzymes, most notably HIV-1 integrase.[3] The synergy between the versatile naphthalene platform and the functionally critical beta-diketo ester moiety makes this scaffold a prime candidate for library development and lead optimization.

Synthesis and Characterization

The construction of the naphthalene-based beta-diketo ester scaffold is readily achievable through established organic synthesis reactions, with the Claisen condensation being a primary and efficient method.

Core Synthesis: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4][5] To synthesize a naphthalene-based beta-diketo ester, a substituted or unsubstituted acetonaphthone (naphthyl methyl ketone) is reacted with a dialkyl oxalate, such as diethyl oxalate, using a base like sodium ethoxide.

The reaction mechanism involves the deprotonation of the α-carbon of the acetonaphthone by the base to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of the diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group, followed by acidification during workup, yields the desired naphthalene-based beta-diketo ester.[4]

Caption: Mechanism of HIV-1 integrase inhibition by chelation.

Structure-Activity Relationship (SAR):

-

The presence of the complete beta-diketo acid moiety is essential for potent activity. [3]* The aromatic framework influences metal-chelating ability and, consequently, inhibitory potency. * Modifications to the naphthalene ring can be used to optimize pharmacokinetic properties and cell permeability.

Anticancer Activity

Naphthalene derivatives have been extensively studied for their anticancer properties, demonstrating a range of mechanisms including the induction of apoptosis and inhibition of key signaling pathways. [6][7]While research on the beta-diketo ester subset is still emerging, the broader class of naphthalene-based compounds provides valuable insights into potential mechanisms.

Potential Mechanisms of Action:

-

Signaling Pathway Modulation: Naphthalene-sulfonamide hybrids have been shown to suppress cancer cell proliferation by modulating the IL-6/JAK2/STAT3 signaling pathway. [8]* Induction of Apoptosis: Certain naphthalene-based compounds have been observed to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. [9] Data Presentation: Cytotoxicity of Naphthalene Derivatives

The following table summarizes the in vitro anticancer activity of various naphthalene derivatives against different cancer cell lines, illustrating the potential of this scaffold.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-1,4-dione Analogue (Cmpd 44) | HEC1A (Endometrial) | 6.4 | [7] |

| Naphthalene-1,4-dione Analogue (Cmpd 10) | HEC1A (Endometrial) | 1.24 | [7] |

| Naphthalene-substituted triazole (Cmpd 6a) | MDA-MB-231 (Breast) | 0.03 | [6] |

| Naphthalene-substituted triazole (Cmpd 6a) | HeLa (Cervical) | 0.07 | [6] |

| Naphthalene-sulfonamide (Cmpd 5e) | MCF7 (Breast) | 3.01 (STAT3 inh.) | [8] |

| Naphthalene-sulfonamide (Cmpd 5b) | MCF7 (Breast) | 3.59 (STAT3 inh.) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines. [5] Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized naphthalene-based compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. [10]Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. [11]Several naphthalene derivatives have demonstrated the ability to suppress this pathway, making them attractive candidates for the development of novel anti-inflammatory agents. [12] Mechanism of Inhibition: Bioactive naphthalene derivatives have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models by suppressing the NF-κB signaling pathway. [12]This can occur by inhibiting the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes. [11][10]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

The naphthalene-based beta-diketo ester scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis, coupled with a mechanism of action rooted in fundamental coordination chemistry, makes it an attractive starting point for drug discovery programs targeting metalloenzymes. Furthermore, the broad biological activities exhibited by the larger class of naphthalene derivatives, including potent anticancer and anti-inflammatory effects, suggest that this specific scaffold is ripe for further exploration in these areas.

Future research should focus on expanding the chemical diversity of libraries based on this scaffold. Systematic exploration of substitution patterns on the naphthalene ring will be crucial for elucidating detailed structure-activity relationships and for optimizing drug-like properties. The development of derivatives with enhanced cell permeability and metabolic stability will be key to translating the in vitro potency of these compounds into in vivo efficacy. As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged scaffolds like the naphthalene-based beta-diketo ester will undoubtedly accelerate the discovery of the next generation of therapeutics.

References

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]

-

Marchand, C., Johnson, A. A., Karki, R. G., Pais, G. C. G., Zhang, X., Cowansage, K., Patel, T. A., Nicklaus, M. C., Burke, T. R., Jr, & Pommier, Y. (2003). Metal-dependent inhibition of HIV-1 integrase by beta-diketo acids and resistance of the soluble double-mutant (F185K/C280S). Molecular Pharmacology. [Link]

-

Zawahir, S., et al. (2006). From Ligand to Complexes: Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes. Journal of Medicinal Chemistry. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PMC. [Link]

-

The Claisen Condensation. University of Basrah. [Link]

-

Claisen Condensation. Perlego. [Link]

-

Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., Wolfe, A., Hazuda, D. J., & Miller, M. D. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

-

Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Hilaris Publisher. [Link]

-

Neamati, N., & Parniak, M. A. (2008). Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. PMC. [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Taylor & Francis Online. [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-substituted naphthalene derivatives. PubMed. [Link]

-

Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa. PubMed. [Link]

-

Mastering β-keto esters. ResearchGate. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. PubMed. [Link]

-

Wang, Y., et al. (2019). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Recent advances in the transesterification of β-keto esters. PMC. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. perlego.com [perlego.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. US9045392B2 - Preparation of 4-amino-2,4-dioxobutanoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Introduction

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is a polyfunctional organic compound belonging to the class of β,δ-diketo esters. Its structure, featuring a terminal ethyl ester and two ketone functionalities separated by a methylene group, along with a bulky naphthyl substituent, makes it a highly versatile intermediate in synthetic organic chemistry. The presence of multiple reactive sites—enolizable protons, electrophilic carbonyl carbons, and an ester group—allows for a diverse range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the molecular properties, a robust synthetic protocol based on established chemical principles, predicted characterization data, and the potential applications of this compound as a building block for more complex molecular architectures, including heterocyclic systems of medicinal interest.

Molecular Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate are summarized below. These properties are derived from computational predictions and established chemical databases.

Core Data Summary

| Property | Value | Source |

| Molecular Formula | C16H14O4 | [PubChem][1] |

| Molecular Weight | 270.28 g/mol | [Appchem][2] |

| Monoisotopic Mass | 270.0892 Da | [PubChem][1] |

| IUPAC Name | ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | [PubChem][1] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | [PubChem][1] |

| InChIKey | PCCOLZYMAYSQQQ-UHFFFAOYSA-N | [PubChem][1] |

| CAS Number | Not readily available for the 2-naphthyl isomer. | |

| Predicted XlogP | 3.1 | [PubChem][1] |

Molecular Structure

The 2D structure of the molecule highlights the arrangement of the ethyl ester, the 1,3-dicarbonyl system, and the naphthalen-2-yl moiety.

Caption: 2D molecular structure of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.

Physical Properties and Keto-Enol Tautomerism

A crucial chemical feature of this molecule is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these forms is influenced by solvent polarity, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This tautomerism is a key determinant of the compound's reactivity and will be reflected in its spectroscopic data.

Synthesis and Mechanism

The most efficient and common method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the crossed Claisen condensation . This reaction involves the base-mediated condensation of an aryl methyl ketone with diethyl oxalate. For the title compound, the specific precursors are 2-acetylnaphthalene and diethyl oxalate.

Causality of Experimental Design

The Claisen condensation is a cornerstone of carbon-carbon bond formation.[4][5] The choice of a strong base, such as sodium ethoxide (NaOEt), is critical for deprotonating the methyl group of 2-acetylnaphthalene to generate a nucleophilic enolate. Diethyl oxalate serves as the electrophilic partner. It is non-enolizable, which prevents self-condensation and ensures a clean reaction to form the desired β,δ-diketo ester. The reaction is performed under anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the ester functionalities. The final acidic workup is necessary to protonate the resulting enolate of the product, which is the thermodynamic sink of the reaction.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for analogous compounds.

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 10 mmol of sodium) under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

-

Addition of Reactants: Add a mixture of 2-acetylnaphthalene (1.0 eq) and diethyl oxalate (1.0 eq) dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Reaction Completion: Heat the reaction mixture to reflux (approx. 80 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

Workup: Cool the mixture to room temperature and then acidify to a pH of ~2 using dilute sulfuric or hydrochloric acid. This will cause the product to precipitate or separate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Synthesis Workflow

Sources

Methodological & Application

Reaction of 2-acetylnaphthalene with diethyl oxalate protocol

An Application Guide to the Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate via Crossed Claisen Condensation

Abstract

This technical guide provides a comprehensive protocol for the synthesis of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate through the crossed Claisen condensation of 2-acetylnaphthalene and diethyl oxalate. The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters and β-diketones.[1][2] This application note details a robust and reliable methodology, explains the underlying reaction mechanism, and offers insights into key experimental parameters. The resulting product is a valuable synthetic intermediate for the development of heterocyclic compounds and novel pharmaceutical agents.[3] This guide is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of the Crossed Claisen Condensation

The Claisen condensation is a fundamental tool for constructing complex molecular frameworks. In its classic form, it involves the self-condensation of two ester molecules. However, the "crossed" or "mixed" variant, which utilizes two different carbonyl compounds, significantly broadens its synthetic utility.

A key challenge in crossed condensations is preventing a mixture of all four possible products. The strategy outlined here elegantly circumvents this issue by pairing an enolizable ketone (2-acetylnaphthalene) with a non-enolizable ester (diethyl oxalate). Diethyl oxalate lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile, preventing self-condensation.[3][4] It serves exclusively as the electrophilic acylating agent, ensuring the formation of a single primary product.[4]

2-Acetylnaphthalene, an aromatic ketone, possesses acidic α-protons on its acetyl group, allowing it to be readily converted into a nucleophilic enolate by a strong base.[5][6] The reaction between these two partners, driven by a base such as sodium ethoxide, efficiently yields ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, a versatile 1,3-dicarbonyl compound poised for further chemical elaboration.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, initiated and driven by a strong alkoxide base. The thermodynamic driving force for the reaction is the final deprotonation step, which forms a highly resonance-stabilized enolate.[1][3]

-

Enolate Formation: A strong base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of 2-acetylnaphthalene. This generates a resonance-stabilized enolate anion, the key nucleophile in the reaction.[2][3][7]

-

Nucleophilic Attack: The enolate anion attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.[3]

-

Elimination of Leaving Group: This intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group to yield the β-diketo ester product.[1][3]

-

Deprotonation (Driving Force): The resulting product possesses a highly acidic proton on the methylene group situated between the two carbonyls. This proton is readily abstracted by the ethoxide base. This deprotonation is a highly favorable, essentially irreversible acid-base reaction that forms a resonance-stabilized enolate and drives the overall equilibrium toward the product.[1][3]

-

Acidic Work-up: In the final stage, an aqueous acid (e.g., H₂SO₄) is added to neutralize the enolate and any residual base, yielding the final neutral product, ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.[1][8]

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Materials and Reagents

| Compound | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |

| 2-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 93-08-3 | Starting ketone.[5] |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Acylating agent.[9] |

| Sodium (metal) | Na | 22.99 | 7440-23-5 | For preparing fresh NaOEt. |

| Ethanol, Absolute | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for NaOEt prep. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |

| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 7664-93-9 | For acidic work-up. |

| Sodium Sulfate, anhyd. | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Preparation of Sodium Ethoxide (NaOEt): In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, place 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (0.55 g, 24 mmol) portion-wise to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and perform away from ignition sources. Stir until all the sodium has completely dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a mixture of 2-acetylnaphthalene (4.08 g, 24 mmol) and diethyl oxalate (3.5 g, 24 mmol) dropwise over 15-20 minutes with continuous stirring.

-

Reaction: Stir the resulting mixture at room temperature overnight. After this period, heat the reaction mixture to 80°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture in an ice-water bath. Carefully acidify the mixture to a pH of approximately 2 by the slow addition of dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to obtain the pure ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.

Product Characterization

The identity and purity of the synthesized compound, ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, should be confirmed using standard analytical techniques.

| Property | Value |

| Compound Name | Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate |

| Molecular Formula | C₁₆H₁₄O₄[10] |

| Molecular Weight | 270.28 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 3006754-85-4 (Check SciFinder/PubChem for confirmed CAS) |

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and complex multiplets in the aromatic region corresponding to the naphthalene ring system. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectrum.

-

IR Spectroscopy: Expect strong absorption bands corresponding to the C=O stretching vibrations for the ketone and ester functional groups, typically in the 1650-1750 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should display the molecular ion peak (M⁺) corresponding to the product's molecular weight.

Safety and Handling

-

Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps and cut under mineral oil. Use appropriate PPE, including safety glasses, lab coat, and gloves.

-

Diethyl Oxalate: Harmful if swallowed.[9] Causes serious eye irritation. Avoid contact with skin and eyes.

-

Solvents: Ethanol and dichloromethane are flammable and volatile. Handle in a well-ventilated fume hood.

-

Acids: Concentrated sulfuric acid is extremely corrosive. Add slowly and carefully during the work-up procedure, especially when neutralizing the basic reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate via a crossed Claisen condensation. The methodology is efficient and high-yielding, leveraging the strategic use of a non-enolizable electrophile to ensure product selectivity. The resulting β-diketo ester is a valuable platform for further synthetic transformations, holding significant potential for applications in medicinal chemistry and materials science.

References

-

Wikipedia. (n.d.). Claisen condensation. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. Retrieved February 24, 2026, from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved February 24, 2026, from [Link]

- Pawar, S. A., et al. (2012). Synthesis, Characterization And Evaluation For Anticonvulsant Activity Of Acetylnaphthalene and Substituted Acetylenaphthalene D. International Journal of Pharmaceutical and Chemical Sciences, 1(4).

-

Appchem. (n.d.). Ethyl 4-(1-Naphthyl)-2,4-dioxobutanoate. Retrieved February 24, 2026, from [Link]

-

Amanote Research. (2011, May 25). (E)-Ethyl 2-Benzoyl-4-(Naphthalen-2-Yl)-4-Oxobut-2-Enoate. Retrieved from Amanote Research website. [Link]

-

Organic Syntheses. (n.d.). Pyruvic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

-

Gao, Y., et al. (2011). (E)-Ethyl 2-benzoyl-4-(naphthalen-2-yl)-4-oxobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1429. [Link]

-

Arora, V., et al. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharmacia Lettre, 4(2), 554-557. [Link]

- Foroumadi, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 235-240.

- Yao, T., & Larock, R. C. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 68(15), 5936–5942.

-

PubChem. (n.d.). 2-Acetylnaphthalene. Retrieved February 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetylnaphthalene. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.

- Tunoori, A. R., et al. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 30(7), 1234.

-

Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). EP0381704A1 - Process for preparing 2-acetonaphthones.

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

Wikipedia. (n.d.). Diethyl oxalate. Retrieved February 24, 2026, from [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (C16H14O4) [pubchemlite.lcsb.uni.lu]

Application Note: Preparation of 3-(naphthalen-2-yl)pyrazole-5-carboxylates from Diketo Esters

Executive Summary

This application note details the optimized protocol for synthesizing ethyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate , a privileged scaffold in drug discovery. Pyrazole-3-carboxylates are critical pharmacophores, exhibiting potent bioactivity as Src kinase inhibitors , EGFR inhibitors , and anti-inflammatory agents (COX-2 inhibition).

The synthesis utilizes a robust two-step sequence:

-

Claisen Condensation: 2-Acetylnaphthalene reacts with diethyl oxalate to form the

-diketo ester intermediate. -

Cyclocondensation: The diketo ester undergoes a Paal-Knorr type cyclization with hydrazine hydrate to yield the target pyrazole.

This guide prioritizes reproducibility, scalability, and mechanistic understanding, addressing common challenges such as the solubility of naphthalene derivatives and regiochemical control.

Scientific Logic & Mechanism

The Claisen Condensation (Step 1)

The formation of the diketo ester (ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate) is driven by the acidity of the

-

Base Selection: Sodium ethoxide (NaOEt) is the preferred base. It matches the ester leaving group (ethoxide), preventing transesterification byproducts.

-

Thermodynamic Control: The reaction is reversible. However, the product exists as a stable enolate anion in the basic medium, which drives the equilibrium forward. This requires a full equivalent of base.

-

Acidification: The final workup requires careful acidification to protonate the enolate, liberating the free 1,3-diketone (which exists primarily in the enol form stabilized by intramolecular hydrogen bonding).

The Pyrazole Cyclization (Step 2)

The reaction with hydrazine is a double nucleophilic attack.

-

Regiochemistry: With hydrazine hydrate (

), the product is a tautomeric mixture of 3- and 5-substituted pyrazoles. In solution, the proton rapidly exchanges between nitrogens. For N-substituted hydrazines (e.g., phenylhydrazine), regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The ketone carbonyl (conjugated to the naphthyl ring) is generally less reactive than the ester carbonyl, but steric factors often dictate that the terminal Nitrogen attacks the most accessible carbonyl first. -

Stability: The formation of the aromatic pyrazole ring provides a significant thermodynamic driving force, making this step high-yielding and often requiring no chromatography.

Visualization of Reaction Pathways[1][2]

Figure 1: Reaction Scheme and Mechanism

Caption: Synthesis pathway from 2-acetylnaphthalene to the target pyrazole ester via a diketo ester intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Reagents:

-

2-Acetylnaphthalene (10 mmol, 1.70 g)

-

Diethyl oxalate (10 mmol, 1.46 g)

-

Sodium metal (10 mmol, 0.23 g) or Sodium Ethoxide solution (21% in EtOH)

-

Absolute Ethanol (20 mL)

-

Sulfuric acid (10%) or HCl (1M) for acidification

Protocol:

-

Preparation of NaOEt: In a dry 100 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl2), dissolve sodium metal in absolute ethanol. Caution: Exothermic hydrogen evolution. Alternatively, use commercial NaOEt solution.

-

Addition: Add the mixture of 2-acetylnaphthalene and diethyl oxalate dropwise to the stirred NaOEt solution over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Reaction: Reflux the mixture at 80 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL).

-

Acidify with dilute H2SO4 or HCl until pH ~2. A yellow solid precipitate (the diketo ester) should form immediately.

-

-

Isolation: Filter the solid. If oil forms, extract with Dichloromethane (DCM) (3 x 30 mL), dry over anhydrous

, and evaporate. -

Purification: Recrystallize from Ethanol.

-

Expected Yield: 65–85%

-

Appearance: Yellow crystalline solid.

-

Step 2: Synthesis of Ethyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate

Reagents:

-

Diketo ester from Step 1 (5 mmol)

-

Hydrazine hydrate (80% or 98%, 7.5 mmol, 1.5 eq)

-

Ethanol (15 mL)

-

Glacial Acetic Acid (catalytic, optional)

Protocol:

-

Setup: Dissolve the diketo ester in Ethanol in a 50 mL RBF.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A transient color change may occur.

-

Reaction: Reflux the mixture for 2–4 hours.

-

Workup:

-

Concentrate the solvent to ~50% volume under reduced pressure.

-

Cool in an ice bath.[3] The product often precipitates as white or off-white needles.

-

Filter and wash with cold ethanol/water (1:1).

-

-

Purification: Recrystallize from Ethanol or Ethanol/DMF if solubility is low.

-

Expected Yield: 80–92%

-

Characterization & Data Analysis

Table 1: Expected Analytical Data

| Technique | Feature | Diagnostic Signal (Approximate) |

| 1H NMR | Pyrazole CH | Singlet, |

| 1H NMR | Ester Group | Quartet (~4.4 ppm), Triplet (~1.4 ppm) |

| 1H NMR | Naphthyl | Multiplet, |

| 1H NMR | NH | Broad singlet, >13 ppm (often invisible due to exchange) |

| IR | Carbonyl (C=O) | ~1700–1720 cm⁻¹ (Ester stretch) |

| IR | NH | ~3100–3400 cm⁻¹ (Broad) |

| MS (ESI) | Molecular Ion | [M+H]+ corresponding to MW (approx 266.3 for C16H14N2O2) |

Troubleshooting & Optimization

Figure 2: Experimental Workflow & Decision Tree

Caption: Decision tree for workup and purification steps to maximize yield and purity.

Key Optimization Notes:

-

Solubility: Naphthalene derivatives can be poorly soluble in pure ethanol. If the starting material does not dissolve in Step 2, add a small amount of THF or DMF as a co-solvent.

-

Oiling Out: In Step 1, if the diketo ester oils out upon acidification, ensure the aqueous phase is cold (ice bath) and scratch the flask walls with a glass rod to induce crystallization.

-

Regioselectivity (Advanced): If N-substituted hydrazines (e.g., phenylhydrazine) are used, the reaction yields a mixture of regioisomers (1,5-diphenyl vs 1,3-diphenyl). To favor the 1,5-isomer, use non-polar solvents; to favor the 1,3-isomer, use polar protic solvents.

References

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 2015.

-

Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs. Asian Journal of Chemistry, 2024.

-

Synthesis of Pyrazole Derivatives from β-Keto Esters (Application Note). BenchChem, 2025.

-

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate Structure & Properties. PubChem, 2025.

-

Synthesis, Properties, and Biological Activity Evaluation of Naphtho-pyrazolo-triazines. PMC (NIH), 2025.

Sources

Application Note: Regioselective Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Executive Summary

This application note details the protocol for the synthesis of ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate via the cyclocondensation of ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate with hydrazine hydrate. This reaction is a specialized variation of the Knorr Pyrazole Synthesis, yielding a privileged scaffold widely used in medicinal chemistry for its anti-inflammatory (COX-2 inhibition) and anticancer properties.

The naphthalene moiety introduces significant lipophilicity and

Scientific Principles & Reaction Mechanism[1][2]

The Chemistry of 1,3-Dielectrophiles

The starting material, ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, is a

-

C2-Ketone: Adjacent to the ester; activated by the electron-withdrawing ester group.

-

C4-Ketone: Conjugated with the naphthalene ring (benzylic).

-

Ester Carbon: Generally less reactive towards nucleophilic attack by hydrazine under neutral/mildly acidic conditions compared to the ketones.

Mechanism and Regioselectivity

The reaction proceeds through a condensation-cyclization sequence. While hydrazine is a symmetric dinucleophile, the reaction is regioselective.

-

Initial Attack: The hydrazine terminal nitrogen attacks the most reactive carbonyl. In